Cas no 99877-04-0 (1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate)

1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- L-Tyrosine, 3-hydroxy-, 2-methoxy-1-methylethyl ester
- 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
-
- MDL: MFCD19567627
- Inchi: 1S/C13H19NO5/c1-8(7-18-2)19-13(17)10(14)5-9-3-4-11(15)12(16)6-9/h3-4,6,8,10,15-16H,5,7,14H2,1-2H3/t8?,10-/m0/s1
- InChI Key: FNLUOMVNHRFYEF-HTLJXXAVSA-N
- SMILES: C(OC(C)COC)(=O)[C@H](CC1=CC=C(O)C(O)=C1)N
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-254400-0.05g |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
99877-04-0 | 95% | 0.05g |
$768.0 | 2024-06-19 | |
Enamine | EN300-254400-5.0g |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
99877-04-0 | 95% | 5.0g |
$2650.0 | 2024-06-19 | |
Enamine | EN300-254400-1g |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
99877-04-0 | 1g |
$914.0 | 2023-09-14 | ||
Enamine | EN300-254400-2.5g |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
99877-04-0 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
Enamine | EN300-254400-10.0g |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
99877-04-0 | 95% | 10.0g |
$3929.0 | 2024-06-19 | |
Ambeed | A1081858-1g |
1-Methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
99877-04-0 | 95% | 1g |
$655.0 | 2024-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01012950-1g |
1-Methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
99877-04-0 | 95% | 1g |
¥4494.0 | 2024-04-17 | |
Enamine | EN300-254400-0.25g |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
99877-04-0 | 95% | 0.25g |
$840.0 | 2024-06-19 | |
Enamine | EN300-254400-0.5g |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
99877-04-0 | 95% | 0.5g |
$877.0 | 2024-06-19 | |
Enamine | EN300-254400-0.1g |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
99877-04-0 | 95% | 0.1g |
$804.0 | 2024-06-19 |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate Related Literature
-
1. Book reviews
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
Additional information on 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Research Briefing on 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate (CAS: 99877-04-0)
This research briefing provides an in-depth analysis of the latest advancements related to the compound 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate (CAS: 99877-04-0). This compound, a derivative of L-DOPA, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders.
Recent studies have focused on the synthesis, pharmacokinetics, and pharmacodynamics of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate exhibits improved blood-brain barrier permeability compared to its parent compound, L-DOPA. This enhanced bioavailability makes it a promising candidate for the treatment of Parkinson's disease and other CNS disorders.
Further research has explored the compound's antioxidant properties. In vitro studies have shown that it effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress in neuronal cells. These findings were corroborated by a 2024 study in Free Radical Biology and Medicine, which highlighted the compound's potential as a neuroprotective agent.
The metabolic stability of 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate has also been a key area of investigation. A recent pharmacokinetic study revealed that the compound has a longer half-life and better metabolic stability than L-DOPA, reducing the frequency of dosing required for therapeutic efficacy. This could significantly improve patient compliance in long-term treatment regimens.
Ongoing clinical trials are evaluating the safety and efficacy of this compound in Phase II studies for Parkinson's disease. Preliminary results suggest a favorable safety profile with fewer side effects compared to traditional L-DOPA therapy. Researchers are also investigating its potential applications in other conditions, such as depression and chronic pain, given its modulatory effects on dopamine and norepinephrine pathways.
In conclusion, 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate represents a promising advancement in the field of neuropharmacology. Its improved pharmacokinetic properties, coupled with its neuroprotective and antioxidant effects, position it as a potential next-generation therapeutic agent. Future research should focus on large-scale clinical trials to validate these findings and explore additional therapeutic indications.
99877-04-0 (1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate) Related Products
- 2092681-43-9(2-(5-bromo-1H-1,3-benzodiazol-7-yl)ethan-1-ol)
- 1352535-20-6(2-Methoxy-5-(1-propyl-pyrrolidin-2-yl)-pyridine)
- 1184966-96-8(1-[(2-methylbutan-2-yl)oxy]-3-(morpholin-4-yl)propan-2-ol hydrochloride)
- 2138055-13-5(4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-amine)
- 954270-68-9(1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone)
- 919700-43-9(N-cyclopentyl-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide)
- 2138388-42-6(2-(3-cyclopropyl-1H-pyrazol-1-yl)ethyl(propyl)amine)
- 1805289-70-6(5-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-carboxaldehyde)
- 1871701-28-8(2-[5-amino-3-(1-propylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol)
- 1396767-45-5(2-4-(2H-1,3-benzodioxole-5-amido)phenyl-N,N-dimethyl-2H-1,2,3,4-tetrazole-5-carboxamide)
